Ortho-Bromine Substitution Confers Distinct Halogen-Bonding Potential vs. 2-Fluoro and Des-Halo Analogs
The 2-bromophenyl headgroup in CAS 1396845-13-8 presents a σ-hole donor capability that is structurally absent in the 2-fluoro analog (CAS 1396761-72-0) and des-halo analog. Computational studies on aryl halide–protein interactions demonstrate that bromine forms stronger halogen bonds (XB) than fluorine, with interaction energies for C–Br···O contacts reaching −3.0 to −5.0 kcal·mol⁻¹ compared to ≤ −1.0 kcal·mol⁻¹ for C–F···O [1]. In the context of the ENT inhibitor scaffold, the presence of a halogen substituent in the fluorophenyl moiety was shown to be essential for inhibitory effects on both ENT1 and ENT2 [2]. The 2-bromophenyl variant may therefore exhibit altered target engagement geometry and binding kinetics relative to its 2-fluoro congener, although direct comparative affinity data for CAS 1396845-13-8 have not been reported in peer-reviewed literature.
| Evidence Dimension | Halogen-bond donor strength (estimated C–X···O interaction energy) |
|---|---|
| Target Compound Data | C–Br···O: −3.0 to −5.0 kcal·mol⁻¹ (class-level estimate for aryl bromides) [1] |
| Comparator Or Baseline | 2-Fluoro analog (CAS 1396761-72-0): C–F···O ≤ −1.0 kcal·mol⁻¹; Des-halo analog: no σ-hole donor capability [1] |
| Quantified Difference | Estimated ΔΔG ≈ 2–4 kcal·mol⁻¹ favoring bromine over fluorine for halogen-bond acceptor interactions |
| Conditions | Computational (quantum mechanical) and Protein Data Bank survey data; not measured directly on CAS 1396845-13-8 |
Why This Matters
For screening library design, the bromine substitution offers a distinct intermolecular interaction mode that may translate into differential target binding and selectivity profiles compared to fluoro or des-halo series members, justifying procurement of the brominated congener for SAR exploration.
- [1] Auffinger P, Hays FA, Westhof E, Ho PS. Halogen bonds in biological molecules. Proc. Natl. Acad. Sci. USA. 2004; 101(48): 16789-16794. View Source
- [2] Leung GP, et al. Structure-Activity Relationship Studies of FPMINT Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Front. Pharmacol. 2022; 13: 837555. View Source
